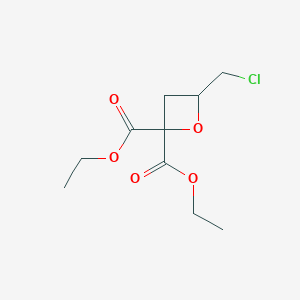![molecular formula C11H12BrNO B2776402 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 37946-39-7](/img/structure/B2776402.png)
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile is an organic compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromo group, an isopropoxy group, and a nitrile group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile typically involves the bromination of a suitable phenylacetonitrile precursor followed by the introduction of the isopropoxy group. One common method involves the following steps:
Bromination: The phenylacetonitrile precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Isopropoxylation: The brominated intermediate is then reacted with isopropyl alcohol (isopropanol) in the presence of a base such as potassium carbonate (K2CO3) to introduce the isopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., CrO3, KMnO4), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of phenylacetamines.
Oxidation: Formation of carbonyl-containing compounds.
Applications De Recherche Scientifique
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and nitrile groups can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile can be compared with other similar compounds, such as:
2-[3-Bromo-4-(methoxy)phenyl]acetonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.
2-[3-Chloro-4-(propan-2-yloxy)phenyl]acetonitrile: Similar structure but with a chloro group instead of a bromo group.
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetamide: Similar structure but with an amide group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(3-bromo-4-propan-2-yloxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNRHLWNMUEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)

![N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B2776330.png)
![methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate](/img/structure/B2776332.png)
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)
